![molecular formula C13H15N3O2S B5616927 N-methyl-N-[(5-nitro-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5616927.png)
N-methyl-N-[(5-nitro-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(5-nitro-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine, commonly known as MNTX, is a synthetic compound that has been developed for the treatment of pain. MNTX belongs to a class of drugs known as mu-opioid receptor antagonists, which work by blocking the effects of opioids in the body.
Mécanisme D'action
MNTX works by blocking the effects of opioids in the body. It binds to the mu-opioid receptors in the brain and prevents opioids from activating these receptors. This results in a reduction in the analgesic effects of opioids, while still allowing for pain relief through other mechanisms.
Biochemical and Physiological Effects:
MNTX has been shown to have minimal effects on the cardiovascular and respiratory systems, making it a safer alternative to traditional opioids. It has also been shown to have minimal effects on gastrointestinal motility, which can reduce the incidence of constipation. MNTX has a relatively short half-life, which allows for rapid onset and offset of its effects.
Avantages Et Limitations Des Expériences En Laboratoire
MNTX has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied for its effects on pain. It can be easily administered and has a relatively short half-life, allowing for rapid onset and offset of its effects. However, MNTX has limitations in that it is a synthetic compound and may not accurately reflect the effects of endogenous opioids in the body.
Orientations Futures
There are several future directions for research on MNTX. One area of interest is the potential use of MNTX in the treatment of opioid addiction and withdrawal. MNTX has been shown to reduce the reinforcing effects of opioids, which may make it a useful tool in the treatment of addiction. Another area of interest is the development of more potent and selective mu-opioid receptor antagonists, which may have fewer side effects than MNTX. Finally, there is interest in the development of alternative pain management strategies that do not rely on opioids, which may reduce the incidence of opioid-related side effects and addiction.
Conclusion:
In conclusion, MNTX is a synthetic compound that has been developed for the treatment of pain. It works by blocking the effects of opioids in the body and has been extensively studied for its potential use in the treatment of various types of pain. MNTX has several advantages for use in lab experiments, but also has limitations in that it is a synthetic compound and may not accurately reflect the effects of endogenous opioids in the body. There are several future directions for research on MNTX, including its potential use in the treatment of opioid addiction and withdrawal, the development of more potent and selective mu-opioid receptor antagonists, and the development of alternative pain management strategies.
Méthodes De Synthèse
The synthesis of MNTX involves several steps, including the reaction of 2-(2-pyridinyl)ethanol with thionyl chloride to form 2-(2-pyridinyl)ethyl chloride. The resulting compound is then reacted with 5-nitro-2-thiophenemethanol in the presence of sodium hydride to form the intermediate product, 5-nitro-2-[(2-pyridinyl)methyl]thiophene. The final step involves the reaction of the intermediate product with N-methyl-2-(aminomethyl)pyridine in the presence of palladium on carbon to form MNTX.
Applications De Recherche Scientifique
MNTX has been extensively studied for its potential use in the treatment of pain. It has been shown to be effective in reducing opioid-induced side effects such as constipation, nausea, and vomiting. MNTX has also been studied for its potential use in the treatment of neuropathic pain, cancer pain, and postoperative pain.
Propriétés
IUPAC Name |
N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-15(9-7-11-4-2-3-8-14-11)10-12-5-6-13(19-12)16(17)18/h2-6,8H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXIYENHRZOIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

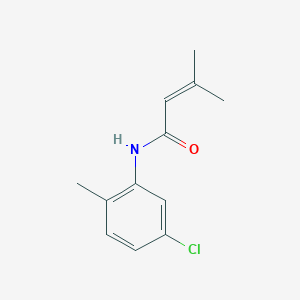
![N-(2-furylmethyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B5616868.png)
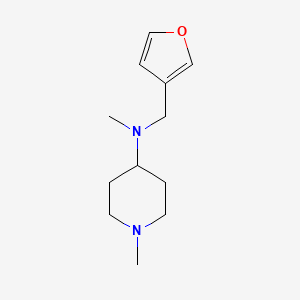
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5616896.png)
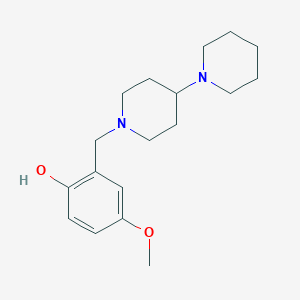
![methyl 4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5616905.png)
![2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)isoquinolin-1(2H)-one](/img/structure/B5616908.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5616915.png)

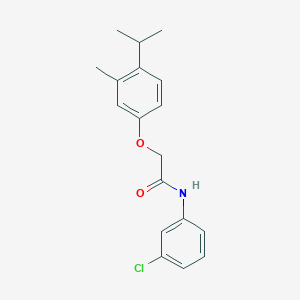
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5616936.png)
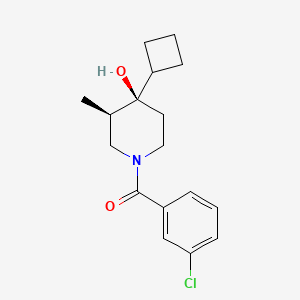
![3-oxo-N-phenyl-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5616953.png)
